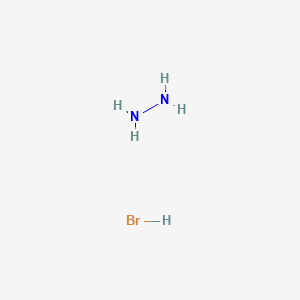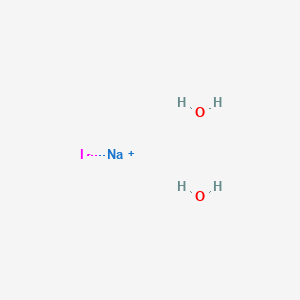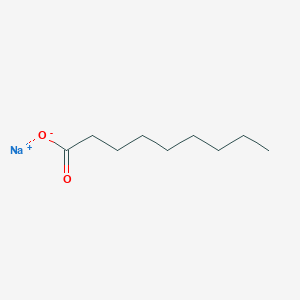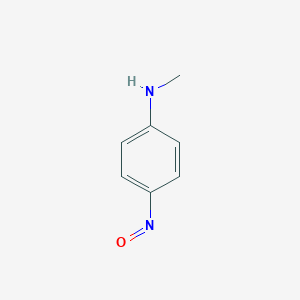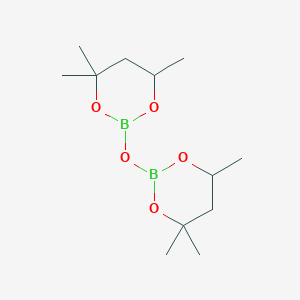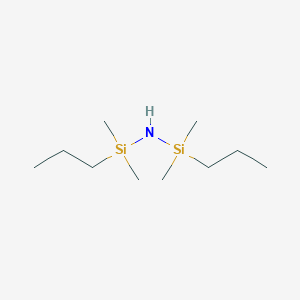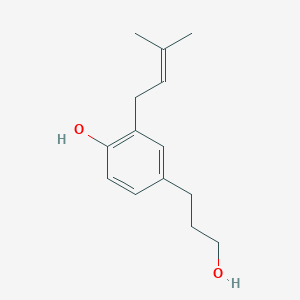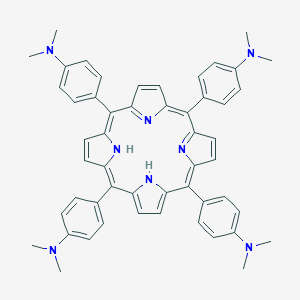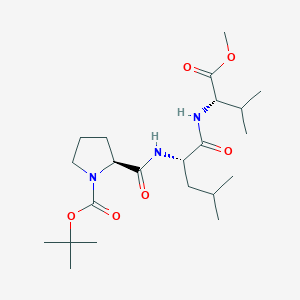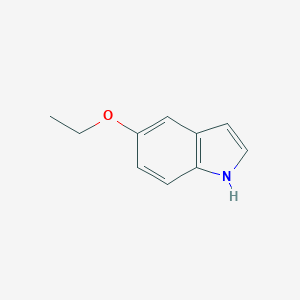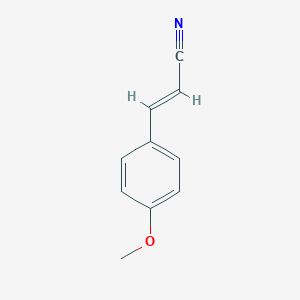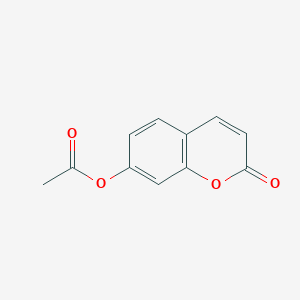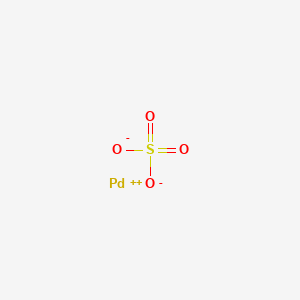
Palladium(II) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium(II) sulfate is an inorganic chemical compound with the formula PdSO₄. It is a hygroscopic red-brown solid that forms the dihydrate, PdSO₄·2H₂O . This compound is known for its significant role in various chemical processes and industrial applications.
Mechanism of Action
Target of Action
Palladium(II) sulfate is an inorganic compound with the formula PdSO4 . It is primarily used as a catalyst in various chemical reactions
Mode of Action
This compound acts as a catalyst, accelerating chemical reactions without being consumed in the process . It can facilitate a variety of reactions, including oxidation and reduction reactions, and carbon-carbon bond formation . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Pharmacokinetics
A study on a related compound, a dinuclear palladium(ii)-spermine chelate, showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 207 h .
Result of Action
The result of this compound’s action is the acceleration of the chemical reactions it catalyzes. This can lead to increased efficiency and yield in these reactions . In a biological context, the effects would depend on the specific biochemical reactions being catalyzed.
Biochemical Analysis
Biochemical Properties
It has been reported that Palladium(II) complexes have potential anticancer activity . These complexes interact with various biomolecules, including enzymes and proteins, within the cell . The nature of these interactions is largely dependent on the specific structure of the Palladium(II) complex .
Cellular Effects
Palladium(II) sulfate and its complexes have been shown to have significant effects on various types of cells, particularly cancer cells . They influence cell function by inducing cell death and antioxidant defense . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves both radical mechanisms and electron transfer mechanisms . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
It has been suggested that Palladium(II) complexes have potential anticancer activity
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its potential anticancer activity . It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Palladium(II) sulfate can be synthesized through several methods:
Reaction of Palladium Metal with Acids: One common method involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid.
Reaction of Palladium(II) Sulfide and Oxygen: Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide.
Industrial Production: Industrially, this compound is produced by dissolving palladium metal in concentrated sulfuric acid, followed by crystallization.
Chemical Reactions Analysis
Palladium(II) sulfate undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form palladium(II) oxide and sulfur trioxide at high temperatures.
Reduction: It can be reduced to palladium metal using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other ligands.
Common Reagents and Conditions: Common reagents include hydrogen, carbon monoxide, and various ligands. Conditions often involve elevated temperatures and pressures.
Major Products: Major products include palladium metal, palladium(II) oxide, and various palladium complexes.
Scientific Research Applications
Palladium(II) sulfate has a wide range of applications in scientific research:
Catalysis: It is used as a precursor for palladium catalysts in organic synthesis and industrial processes.
Nanoparticles: This compound is used to produce palladium nanoparticles, which have applications in catalysis, hydrogen storage, and sensing.
Electroplating: It is used in electroplating to deposit palladium coatings on various substrates.
Environmental Applications: This compound is used in advanced oxidation processes for pollutant degradation.
Comparison with Similar Compounds
Palladium(II) sulfate can be compared with other palladium compounds such as:
Palladium(II) chloride (PdCl₂): Used in similar catalytic applications but has different solubility and reactivity properties.
Palladium(II) nitrate (Pd(NO₃)₂): Also used in catalysis but has different stability and reactivity compared to this compound.
Palladium(II) acetate (Pd(CH₃COO)₂): Commonly used in organic synthesis as a catalyst, with different solubility and reactivity properties.
This compound is unique due to its specific reactivity and solubility properties, making it suitable for particular applications in catalysis and environmental processes.
Properties
CAS No. |
13566-03-5 |
|---|---|
Molecular Formula |
H2O4PdS |
Molecular Weight |
204.50 g/mol |
IUPAC Name |
palladium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
POLLVEHVGPMJIK-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Pd+2] |
Canonical SMILES |
OS(=O)(=O)O.[Pd] |
Key on ui other cas no. |
22723-63-3 13566-03-5 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of Palladium(II) sulfate, and how does its interaction with heteropoly acids enhance its activity?
A1: this compound demonstrates significant catalytic activity in the oxidation of cycloolefins to their corresponding cyclic ketones. [] This activity is notably enhanced when combined with heteropoly acids (HPAs), such as H3PMo6W6O40. [] The PdSO4–H3PMo6W6O40 system exhibits exceptional efficiency, particularly in oxidizing cyclopentene and cyclohexene. [] The reaction mechanism suggests that this compound oxidizes the cycloolefin, subsequently being re-oxidized by the HPA, allowing for catalytic turnover. []
Q2: How does the structure of the cycloolefin influence its reactivity in this compound-catalyzed oxidation?
A2: Research indicates that the size and substitution pattern of the cycloolefin impact its reactivity in this compound-catalyzed oxidation. [] Larger cycloolefins, with increasing carbon numbers, generally show reduced reactivity compared to smaller ones. [] For instance, the yield of the corresponding cyclic ketone decreases as the ring size increases from cyclopentene to cyclooctene. [] Additionally, methyl-substituted cyclohexenes exhibit lower reactivity compared to unsubstituted cyclohexene. []
Q3: What analytical techniques are employed to quantify this compound in solution, and what challenges are associated with its measurement?
A3: Direct quantification of this compound in solution, especially in the presence of other ions like chloride and nitrate, can be challenging due to potential interferences. [] Ion chromatography (IC) provides a robust solution, but requires pre-treatment steps to remove interfering ions. [] One approach involves using IC-H cation exchange resin to eliminate the interference from Palladium(II) cations before analyzing the anions. [] Following this pre-treatment, a gradient elution with KOH solution is employed, and the target ions are detected using a suppressed conductivity detector. [] This method allows for the simultaneous determination of chloride and nitrate ions in this compound solutions. []
Q4: How does the sorption behavior of this compound differ from its chloro complex, and what implications does this have for its recovery?
A4: Studies on novel carbon fibers reveal distinct sorption properties for this compound compared to its chloro complex, K2PdCl4. [] While the specific sorption mechanisms and their dependence on solution conditions require further investigation, these differences highlight the importance of considering the chemical form of Palladium(II) when developing recovery strategies from various solutions. [] Understanding these sorption behaviors is crucial for optimizing the recovery and recycling of this valuable metal from industrial processes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


